

Mianserin cost-effectiveness analysis

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Compound Focus: Mianserin

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Economic and Prescribing Context

The tables below summarize the available data on **Mianserin**'s context within the antidepressant market.

Table 1: Antidepressant Prescribing Trends in England (2010-2023)

Antidepressant	Percentage Change in Prescriptions (2010-2023)	Total Prescriptions (2010-2023)
Sertraline	+685%	174.4 million
Duloxetine	+545%	28.8 million
Mirtazapine	+269%	110.2 million
Mianserin	Information Not Specified	60,130

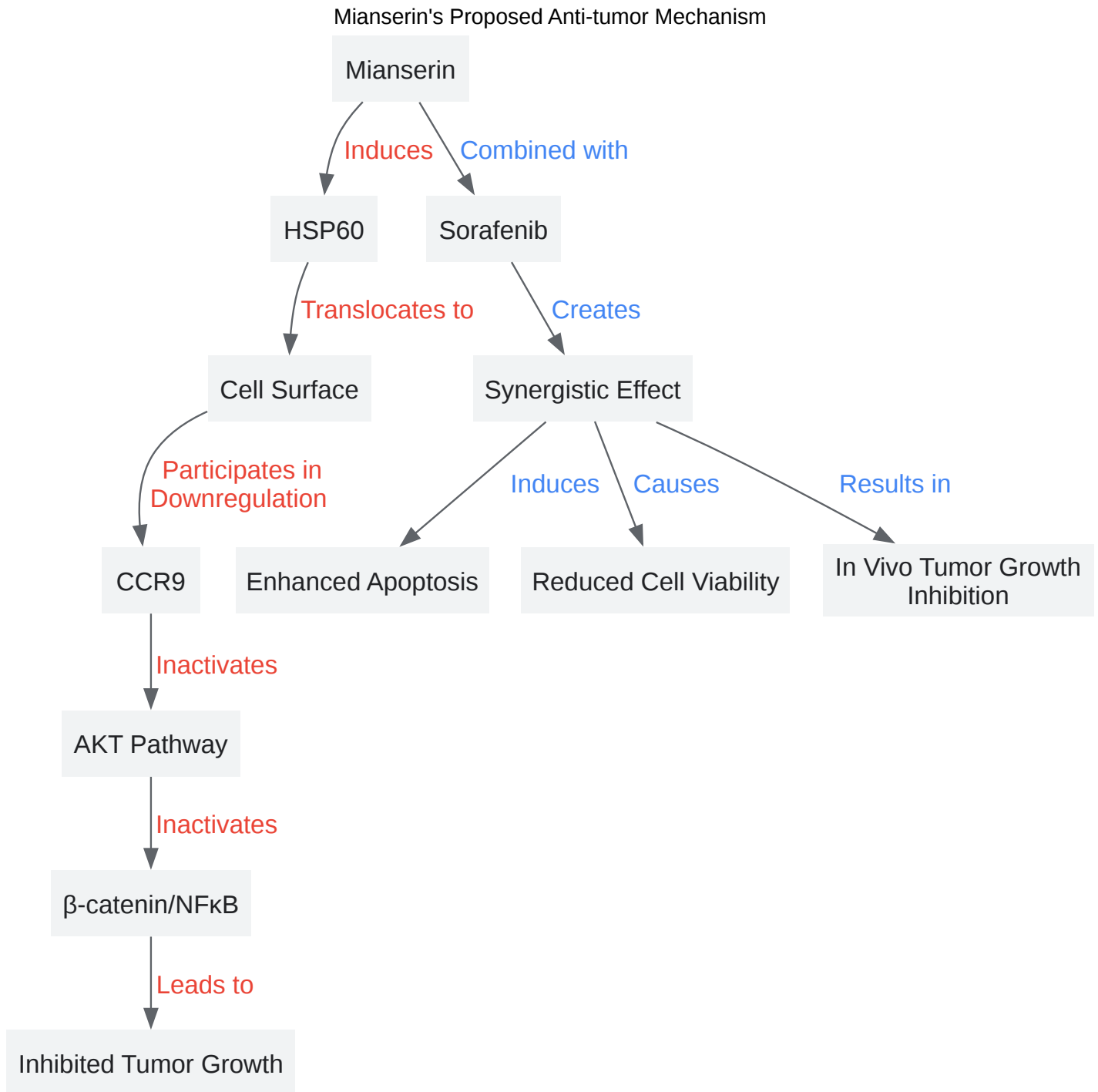
Source: [1]

Table 2: Reported Manufacturing Cost Components for Mianserin

Cost Component	Details
Major Raw Materials	2-Benzylaniline, Pyridine, Chloroacetyl Chloride [2].
Key Manufacturing Costs	Costs of raw materials, utilities, labor requirements and wages, maintenance charges, land and infrastructure, machinery and technology [2] [3].

Experimental Data on Novel Application

Recent research has explored **Mianserin**'s potential as an anti-cancer agent. The following diagram and details summarize the key experimental findings and protocols from a 2024 study.



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Detailed Experimental Methodology

The following protocols are adapted from the 2024 study that investigated **Mianserin**'s effects on liver cancer cells, both alone and in combination with Sorafenib [4].

- **Cell Viability Assay (MTT Assay)**

- **Purpose:** To determine the cytotoxic effects of **Mianserin** on cancer cell proliferation.
- **Procedure:**
 - Plate liver cancer cells (e.g., HepG2, J7) in 48-well culture plates.
 - The following day, treat the cells with **Mianserin** (e.g., 10 µg/mL) and/or Sorafenib (e.g., 5-6 µM).
 - After a specified incubation period (e.g., 24-72 hours), add MTT reagent to each well.
 - Incubate for 4 hours to allow formazan crystal formation by viable cells.
 - Add a solubilization solution (10% SDS in 0.01 M HCl) to dissolve the crystals.
 - Measure the optical density at 570 nm with a reference of 650 nm using a microplate reader. The signal intensity correlates with the number of viable cells.

- **Apoptosis Assay (Flow Cytometry)**

- **Purpose:** To quantify the proportion of cells undergoing programmed cell death (apoptosis) after treatment.
- **Procedure:**
 - Culture and treat cells (e.g., with 20 µg/mL **Mianserin** and/or 8 µM Sorafenib for 48 hours).
 - Harvest the cells and stain them with a mixture of fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) for 30 minutes at room temperature.
 - Analyze the stained cells using a flow cytometer. This distinguishes live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

- **In Vivo Efficacy Model (Subcutaneous Xenograft)**

- **Purpose:** To validate the anti-tumor effects of **Mianserin** in a live animal model.
- **Procedure:**
 - Inoculate immunodeficient mice (e.g., BALB/c nude mice) with liver cancer cells subcutaneously on the flank.
 - Once tumors reach a predetermined volume (e.g., 250 mm³), randomize the mice into control and treatment groups.

- The treatment group receives intratumoral injections of **Mianserin** (e.g., 2-3 mg/60 μ L/mouse) five days a week.
 - The control group receives a placebo (e.g., PBS).
 - Monitor and measure tumor dimensions regularly. Calculate tumor volume using the formula: (Smallest diameter) \times (Longest diameter) \times (Thickness).
 - Conclude the experiment on day 7 or 14 and analyze the results.
- **Mechanism Probes (Immunoblot and Co-immunoprecipitation)**
 - **Purpose:** To investigate the proposed molecular mechanism of action, as shown in the diagram above.
 - **Immunoblot Procedure:**
 - Treat cells with **Mianserin** (e.g., 10-40 μ g/mL for 24-72 hours) and extract proteins.
 - Separate proteins by electrophoresis on an SDS-polyacrylamide gel and transfer them to a membrane.
 - Incubate the membrane with primary antibodies against proteins of interest (e.g., HSP60, p-AKT, β -catenin, NF κ B).
 - Incubate with enzyme-linked secondary antibodies and detect the signal to analyze protein expression and phosphorylation levels.
 - **Co-immunoprecipitation Procedure:**
 - Extract proteins from treated cells and isolate specific cellular fractions (e.g., plasma membrane proteins).
 - Incubate the protein sample with an antibody against the target protein (e.g., HSP60).
 - Add Protein A/G-agarose beads to capture the antibody-protein complex.
 - Elute the bound proteins and analyze them by immunoblotting to identify interacting partners.

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